molecular formula C20H24N2O4S B6541101 N'-(3,4-dimethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide CAS No. 1058184-65-8

N'-(3,4-dimethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide

Cat. No.: B6541101
CAS No.: 1058184-65-8
M. Wt: 388.5 g/mol
InChI Key: ODWZZLQIOSYKJF-UHFFFAOYSA-N
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Description

“N’-(3,4-dimethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide” is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-(3,4-dimethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the cyclopentyl-thiophene intermediate: This could involve a cyclization reaction where a thiophene derivative is reacted with a cyclopentyl precursor under acidic or basic conditions.

    Attachment of the ethanediamide moiety: This step might involve the reaction of the intermediate with an ethanediamide derivative, possibly through a nucleophilic substitution or amidation reaction.

    Introduction of the dimethoxyphenyl group: This could be achieved through a coupling reaction, such as a Suzuki or Heck reaction, where the dimethoxyphenyl group is introduced to the intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N’-(3,4-dimethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide” can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of halogenating agents or strong bases/acids.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its complex structure.

    Organic Synthesis: As an intermediate in the synthesis of other complex molecules.

    Material Science: In the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar compounds might include other ethanediamide derivatives or compounds with similar aromatic and heterocyclic structures. Comparisons could highlight differences in:

    Chemical reactivity: How the presence of different functional groups affects reactivity.

    Biological activity: Differences in efficacy or toxicity in medicinal applications.

    Physical properties: Variations in melting point, solubility, etc.

Conclusion

“N’-(3,4-dimethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide” is a compound with diverse potential applications

Biological Activity

N'-(3,4-dimethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C15_{15}H17_{17}N3_{3}O3_{3}S
  • Molecular Weight : 291.371 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Research indicates that compounds with similar structural features exhibit significant anti-inflammatory effects. For instance, derivatives containing the 3,4-dimethoxyphenyl group have shown selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In studies involving carrageenan-induced inflammation models, such compounds demonstrated reduced fluid accumulation and neutrophil infiltration in the pleural cavity, suggesting a potent anti-inflammatory profile .

Anticancer Potential

The compound's structure suggests potential cytotoxic effects against various cancer cell lines. A study on structurally related compounds revealed that they activated apoptotic pathways in malignant cells while sparing non-malignant cells. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of COX Enzymes : Selectively inhibits COX-2 over COX-1, reducing inflammatory mediators.
  • Induction of Apoptosis : Triggers caspase activation and mitochondrial dysfunction in cancer cells.
  • ROS Generation : Promotes oxidative stress in malignant cells, leading to cell cycle arrest and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

StudyFindings
Study 1 (Eur J Pharmacol, 2002)Identified superior anti-inflammatory properties in derivatives with methoxy substitutions; demonstrated selective COX-2 inhibition .
Study 2 (PMC10821124, 2024)Showed that related compounds induced apoptosis in HL-60 leukemia cells through caspase activation .
Study 3 (LookChem Database)Discussed synthetic routes for similar compounds highlighting their potential pharmacological applications .

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-25-15-8-7-14(12-16(15)26-2)22-19(24)18(23)21-13-20(9-3-4-10-20)17-6-5-11-27-17/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWZZLQIOSYKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCCC2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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